2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is a compound that features a trifluoroacetyl group attached to a diazepane ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then reacted with bromoacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The diazepane ring provides structural rigidity and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group, used in various chemical reactions and as a solvent.
Trifluoroacetic anhydride: An anhydride form used in acylation reactions and as a dehydrating agent.
1,4-Diazepane: The parent compound of the diazepane ring, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the diazepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Properties
Molecular Formula |
C9H13F3N2O3 |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
2-[4-(2,2,2-trifluoroacetyl)-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)8(17)14-3-1-2-13(4-5-14)6-7(15)16/h1-6H2,(H,15,16) |
InChI Key |
JLIHAABXACQEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.